An In-Depth Technical Guide to 5-Bromo-6-chloronicotinoyl chloride: A Key Intermediate for Pharmaceutical Research
An In-Depth Technical Guide to 5-Bromo-6-chloronicotinoyl chloride: A Key Intermediate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 5-Bromo-6-chloronicotinoyl chloride, a crucial building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Structure and Properties
5-Bromo-6-chloronicotinoyl chloride is a di-halogenated derivative of nicotinoyl chloride, the acyl chloride of nicotinic acid (Vitamin B3). The presence of the bromine and chlorine atoms on the pyridine ring, in conjunction with the reactive acyl chloride group, makes it a versatile intermediate for introducing the 5-bromo-6-chloropyridine-3-carbonyl moiety into a wide range of molecules.
Chemical Structure:
Physicochemical and Spectroscopic Data:
A summary of the key physicochemical and spectroscopic data for 5-Bromo-6-chloronicotinoyl chloride and its precursor, 5-Bromo-6-chloronicotinic acid, is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | 5-Bromo-6-chloronicotinoyl chloride | 5-Bromo-6-chloronicotinic acid |
| CAS Number | 78686-84-7[1] | 29241-62-1[2] |
| Molecular Formula | C6H2BrCl2NO[1] | C6H3BrClNO2[2] |
| Molecular Weight | 254.90 g/mol [3] | 236.45 g/mol [2] |
| Appearance | White to light yellow powder/crystal | White to light yellow powder to crystal[2] |
| Melting Point | No data available | 166-168 °C[2] |
| Boiling Point | No data available | 370.0 ± 42.0 °C (Predicted)[2] |
| Solubility | Reacts with protic solvents | Soluble in Methanol[2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | 5-Bromo-6-chloronicotinoyl chloride | 5-Bromo-6-chloronicotinic acid |
| ¹H NMR | Predicted to show two distinct proton signals in the aromatic region.[4] | (400 MHz, DMSO-d6): δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H)[2] |
| ¹³C NMR | No data available | No data available |
| IR Spectroscopy | Expected to show a strong absorption for the C=O stretching of the acyl chloride. | Expected to show characteristic absorptions for the carboxylic acid C=O and O-H stretching. |
| Mass Spectrometry | No data available | No data available |
Synthesis and Experimental Protocols
The primary route for the synthesis of 5-Bromo-6-chloronicotinoyl chloride is the chlorination of its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid.[4] This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Synthesis of 5-Bromo-6-chloronicotinic acid
A detailed experimental protocol for the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, is as follows:
Reaction: 5-Bromo-6-hydroxynicotinic acid is converted to 5-Bromo-6-chloronicotinic acid using a chlorinating agent.
Procedure:
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To a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).[2]
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Heat the mixture to reflux and maintain for 3 hours.[2]
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After the reaction is complete, carefully and slowly pour the reaction mixture into ice water and continue stirring for 2 hours.[2]
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Collect the precipitated solid by filtration.[2]
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Dissolve the solid in ethyl acetate (300 mL) and dry the solution over anhydrous sodium sulfate.[2]
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Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the product.[2]
Synthesis of 5-Bromo-6-chloronicotinoyl chloride
The following is a general experimental protocol for the synthesis of 5-Bromo-6-chloronicotinoyl chloride from 5-Bromo-6-chloronicotinic acid.
Reaction: 5-Bromo-6-chloronicotinic acid is reacted with thionyl chloride to form the acyl chloride.
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂, place 5-Bromo-6-chloronicotinic acid.
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Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. A co-solvent such as toluene or dichloromethane can be used.
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A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by TLC or by observing the cessation of gas evolution.
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Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
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The crude 5-Bromo-6-chloronicotinoyl chloride is often used directly in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation or recrystallization, though its reactive nature can make this challenging.
Reactivity and Applications in Drug Development
5-Bromo-6-chloronicotinoyl chloride is a highly reactive compound due to the presence of the acyl chloride functional group. This makes it an excellent electrophile for reactions with a variety of nucleophiles.
Key Reactions:
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Amide Formation: It readily reacts with primary and secondary amines to form the corresponding N-substituted 5-bromo-6-chloronicotinamides. This is a widely used reaction in the synthesis of biologically active molecules.
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Ester Formation: It reacts with alcohols and phenols to produce 5-bromo-6-chloronicotinate esters.[4]
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Friedel-Crafts Acylation: It can be used to acylate aromatic and heteroaromatic rings in the presence of a Lewis acid catalyst.
The dual halogen substitution on the pyridine ring provides additional opportunities for synthetic diversification. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a wide range of substituents and build molecular complexity.
This versatility makes 5-Bromo-6-chloronicotinoyl chloride a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the synthesis and derivatization of 5-Bromo-6-chloronicotinoyl chloride.
Caption: Synthetic pathway from the precursor to key derivatives of 5-Bromo-6-chloronicotinoyl chloride.
